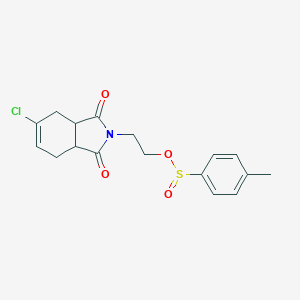![molecular formula C9H16N6OS B458901 2-[[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide](/img/structure/B458901.png)
2-[[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is known for its unique structure, which includes a triazine ring substituted with dimethylamino groups and a sulfanylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide typically involves the reaction of cyanuric chloride with dimethylamine and a thiol compound. The reaction proceeds through a series of substitution reactions where the chlorine atoms on the cyanuric chloride are replaced by dimethylamino and sulfanylacetamide groups. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the substitutions. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2-[[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The dimethylamino groups can be substituted with other nucleophiles, leading to the formation of different triazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated triazine derivatives.
Substitution: Various substituted triazine compounds depending on the nucleophile used.
科学的研究の応用
2-[[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, where triazine derivatives have shown promise as antitumor agents.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-[[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The dimethylamino groups enhance the compound’s ability to penetrate biological membranes, increasing its efficacy. The sulfanylacetamide moiety can form covalent bonds with thiol groups on proteins, further contributing to its inhibitory effects.
類似化合物との比較
Similar Compounds
2,4,6-Tris(dimethylamino)-1,3,5-triazine: Similar structure but lacks the sulfanylacetamide moiety.
2,4,6-Trichloro-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.
2,4,6-Tris(ethylamino)-1,3,5-triazine: Similar structure with ethylamino groups instead of dimethylamino groups.
Uniqueness
2-[[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide is unique due to the presence of both dimethylamino and sulfanylacetamide groups, which confer distinct chemical and biological properties
特性
分子式 |
C9H16N6OS |
|---|---|
分子量 |
256.33g/mol |
IUPAC名 |
2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C9H16N6OS/c1-14(2)7-11-8(15(3)4)13-9(12-7)17-5-6(10)16/h5H2,1-4H3,(H2,10,16) |
InChIキー |
AKOGCSBCZSXGCR-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC(=NC(=N1)SCC(=O)N)N(C)C |
正規SMILES |
CN(C)C1=NC(=NC(=N1)SCC(=O)N)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(Furan-2-yl)-N-(2-phenylethyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B458818.png)
![8-Benzyl-3,3-dimethyl-6-(4-pentanoylpiperazin-1-yl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B458819.png)
![2-(isopentylsulfanyl)-3-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one-5-spiro-1'-cyclopentane](/img/structure/B458820.png)
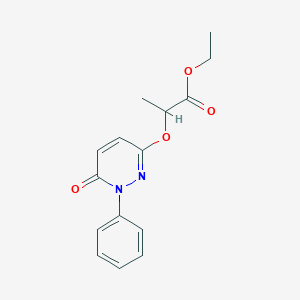
![2-[(3-bromobenzyl)sulfanyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B458824.png)
![6-iodo-3-(2-methoxyphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B458826.png)
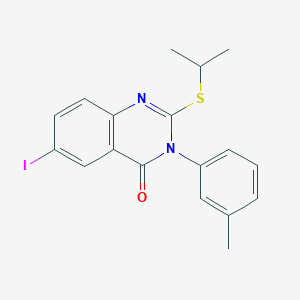
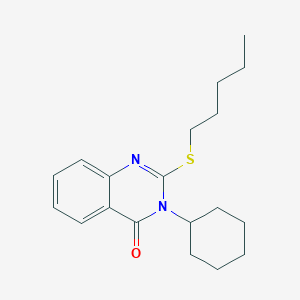
![6-[(2-Methoxyanilino)carbonyl]-1-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B458833.png)
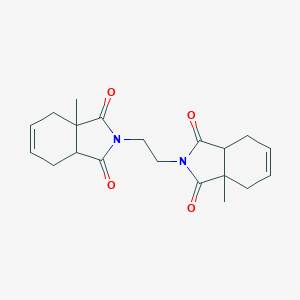
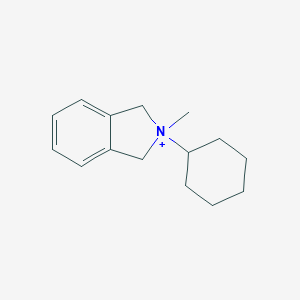
![3-allyl-6-iodo-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B458838.png)
![2-[2-(1-Pyrrolidinyl)ethyl]isoindoline](/img/structure/B458839.png)
